LC-MS/MS Sensitivity vs HPLC/UV Without Isotope Dilution
In a direct method-comparison study, LC-MS/MS employing 6β-naltrexol-d4 as internal standard (a close structural analog of 6β-naltrexol-d3) achieved a limit of quantification (LOQ) of 0.5 ng/mL for 6β-naltrexol in human serum, representing a 4-fold improvement in sensitivity over HPLC/UV detection without isotope dilution (LOQ = 2 ng/mL). Calibration linearity for the LC-MS/MS method was r² > 0.999 across 0.5–200 ng/mL, exceeding the HPLC/UV method's linearity (r² > 0.998, 2–100 ng/mL) [1]. The use of deuterated IS corrects for matrix effects and ionization variability, which are unaddressed in non-isotopic HPLC/UV methods.
| Evidence Dimension | Lower Limit of Quantification (LLOQ) for 6β-naltrexol in human serum/plasma |
|---|---|
| Target Compound Data | 0.5 ng/mL (LC-MS/MS with 6β-naltrexol-d4 IS) |
| Comparator Or Baseline | 2 ng/mL (HPLC/UV, no isotope dilution) |
| Quantified Difference | 4-fold lower LLOQ (0.5 vs 2 ng/mL) |
| Conditions | Human serum/plasma; LC-MS/MS with C18 column, methanol gradient (5–100%) with 0.1% formic acid; HPLC/UV with C18 column, 11.5% acetonitrile isocratic |
Why This Matters
A 4-fold lower LOQ enables reliable quantification of 6β-naltrexol at subtherapeutic trough concentrations in clinical TDM, which may be missed by less sensitive non-isotopic methods.
- [1] Brünen S, Krüger R, Fingerhut R, et al. Determination of naltrexone and 6β-naltrexol in human blood: comparison of high-performance liquid chromatography with spectrophotometric and tandem-mass-spectrometric detection. Anal Bioanal Chem. 2010;396(3):1249-1257. View Source
